![molecular formula C7H14I2 B1601603 1,7-Diiodoheptane CAS No. 51526-03-5](/img/structure/B1601603.png)
1,7-Diiodoheptane
Overview
Description
1,7-Diiodoheptane is a chemical compound with the molecular formula C7H14I2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,7-Diiodoheptane involves a series of chemical reactions. The process includes the iodination of 1-heptene with iodine and a catalyst .Molecular Structure Analysis
The molecular structure of 1,7-Diiodoheptane consists of seven carbon atoms, fourteen hydrogen atoms, and two iodine atoms . The average mass of the molecule is 351.995 Da and the monoisotopic mass is 351.918457 Da .Chemical Reactions Analysis
1,7-Diiodoheptane is used as a reference material for analytical testing, such as gas chromatography-mass spectrometry (GC-MS) analysis . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
1,7-Diiodoheptane has a molecular weight of 351.99 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Antioxidant Properties
Diarylheptanoids, a series of compounds including structures similar to 1,7-diiodoheptane, demonstrate significant antioxidant activity. This has been identified in compounds isolated from the bark of alder family trees, showing higher antioxidant activity than well-known antioxidants like curcumin. These findings are supported by assays based on DPPH and ABTS(+) radical scavenging and oxygen anion radicals quenching, along with molecular modeling to understand the mechanisms of action (Ponomarenko et al., 2014).
Chemical Synthesis and Reactivity
1,7-Diarylheptane-1,7-diones, closely related to 1,7-diiodoheptane, have been studied for their electrooxidation properties. These compounds undergo cyclization in the presence of iodide ions to yield 1,2-diaroylcyclopentanes. This research is crucial for understanding the mild reaction conditions and the role of iodide ions as electron carriers in the synthesis of complex organic compounds (Okimoto et al., 2012).
Physical Properties Analysis
The study of 1,7-dibromoheptane, a compound structurally similar to 1,7-diiodoheptane, has provided insights into its density and viscosity. This research, which included the correlation of these properties in solutions, is significant for applications in material science and engineering (Li et al., 2011).
Molecular Dynamics and Drug Development
Research into 1,7-bis(4-bromophenyl)heptane-1,7-dione, similar to 1,7-diiodoheptane, has provided valuable insights into its conformational characterization and reactivity. This includes studies on its molecular dynamics, potential as an antioxidant drug, and interaction with water, which are essential for drug development and understanding molecular behavior (Murthy et al., 2019).
Photophysical Properties for Technological Applications
1,7-Dihydroheptacenes, similar to 1,7-diiodoheptane, have been synthesized and studied for their blue-emitting properties, which are significant for applications in organic light-emitting diodes (OLEDs). The stability and efficiency of these compounds as emitters in the solid state highlight their potential in advanced material science and technology (Mondal et al., 2006).
Safety and Hazards
properties
IUPAC Name |
1,7-diiodoheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14I2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHWQLNCPAJXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505485 | |
Record name | 1,7-Diiodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diiodoheptane | |
CAS RN |
51526-03-5 | |
Record name | 1,7-Diiodoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51526-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diiodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane, 1,7-diiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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